(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

Catalog No.
S6594631
CAS No.
81702-33-2
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3...

CAS Number

81702-33-2

Product Name

(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

IUPAC Name

(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

VSFKTMRKHVHYJE-BTVCFUMJSA-N

SMILES

C1C(C2C(O1)C(CO2)O)N.Cl

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl

The exact mass of the compound (3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95% is 181.0505709 g/mol and the complexity rating of the compound is 141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a complex organic molecule characterized by a unique bicyclic structure. It features a furan ring fused to a saturated hexahydro structure, with an amino group and a hydroxyl group contributing to its chemical properties. The specific stereochemistry indicated by the R and S designations suggests that the compound may exhibit particular biological activities due to its three-dimensional conformation.

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These reactions are crucial for understanding how the compound interacts within biological systems and its potential pharmacological effects.

  • Antimicrobial Activity: Many furan derivatives have been reported to possess antibacterial and antifungal properties.
  • Neuroprotective Effects: Certain bicyclic compounds are studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.
  • Antioxidant Properties: Compounds with hydroxyl groups typically exhibit antioxidant activity, which can protect cells from oxidative stress .

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions: Utilizing precursors that contain both an amine and an alcohol functional group to form the bicyclic structure.
  • Chiral Catalysis: Employing chiral catalysts to ensure the formation of specific stereoisomers during synthesis.
  • Multi-step Synthetic Routes: Involving various reactions such as alkylation and reduction to construct the desired molecular framework.

Each method may vary in yield and purity, making optimization essential for practical applications.

The potential applications of (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride include:

  • Pharmaceutical Development: As a candidate for drug formulation targeting various diseases due to its potential biological activity.
  • Research Tool: In studies related to enzyme inhibition or as a standard in biological assays.
  • Agricultural Chemicals: Exploring its use as a biopesticide or plant growth regulator based on its biological interactions .

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assessments: To determine how well the compound interacts with specific biological targets such as enzymes or receptors.
  • Toxicity Evaluations: Assessing any adverse effects that may arise from exposure to the compound in cellular models.
  • Mechanism of Action Investigations: Elucidating how the compound exerts its effects at a molecular level, which is essential for drug development.

Computational methods such as quantitative structure-activity relationship (QSAR) modeling can also predict interactions based on structural features .

Several compounds share structural similarities with (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, including:

  • Furocoumarins: Known for their phototoxicity and potential anticancer properties.
  • Tetrahydrofuran Derivatives: Often used in medicinal chemistry for their diverse biological activities.
  • Aminofurans: Exhibiting various pharmacological effects including anti-inflammatory and analgesic properties.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.0505709 g/mol

Monoisotopic Mass

181.0505709 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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